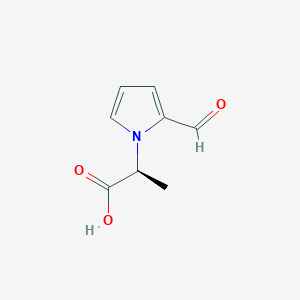
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid
Übersicht
Beschreibung
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid, also known as FPA, is a pyrrole-containing amino acid with the molecular formula C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol. This compound is characterized by its unique structure, which includes a chiral center at the second carbon atom and a formyl group at the 2-position of the pyrrole ring. These features contribute to its significant biological activities and potential applications in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Some notable activities include:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is critical for protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that FPA may possess antimicrobial effects, making it a candidate for further research in developing antimicrobial agents.
- Neuroprotective Effects : Given its structural similarity to natural amino acids, FPA may interact effectively with biological systems, potentially offering neuroprotective benefits.
The biological activity of this compound is likely mediated through its interactions with various biological macromolecules such as proteins and enzymes. Its ability to mimic natural amino acids enables it to participate in biochemical pathways relevant to cellular function and signaling.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of FPA using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that FPA exhibited significant scavenging activity compared to standard antioxidants.
Assay Type IC50 Value (μM) Comparison Standard DPPH Scavenging 25 Ascorbic Acid ABTS Scavenging 30 Trolox -
Antimicrobial Testing :
- In vitro tests assessed the antimicrobial efficacy of FPA against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that FPA inhibited bacterial growth at concentrations as low as 50 μg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 μg/mL Escherichia coli 75 μg/mL -
Neuroprotective Studies :
- A neuroprotective study involving neuronal cell lines indicated that FPA could reduce apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.
Eigenschaften
IUPAC Name |
(2S)-2-(2-formylpyrrol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYTGMADQFCTL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















